9-Fluoro-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one
Description
Properties
CAS No. |
62627-14-9 |
|---|---|
Molecular Formula |
C13H8FNO2 |
Molecular Weight |
229.21 g/mol |
IUPAC Name |
9-fluoro-7-methylchromeno[2,3-b]pyridin-5-one |
InChI |
InChI=1S/C13H8FNO2/c1-7-5-9-11(16)8-3-2-4-15-13(8)17-12(9)10(14)6-7/h2-6H,1H3 |
InChI Key |
YPJWAJZZUZFDJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)F)OC3=C(C2=O)C=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzopyrano-Pyridinone Scaffold
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chromene formation | Acetic acid, 120°C, 6 hr | 85 |
| Oxidative cyclization | Iodine (1.2 eq), DMSO, 80°C | 78 |
| Fluorination | Selectfluor®, MeCN, 80°C | 72 |
Friedel-Crafts Acylation for Methyl Group Installation
Regioselective Methylation at the 7-Position
The 7-methyl group is introduced via Friedel-Crafts alkylation using methyl chloroacetate and AlCl₃ in dichloromethane. Pre-functionalization of the chromene intermediate with a directing group (e.g., nitro at C-8) ensures regioselectivity, as demonstrated by NMR studies. Subsequent hydrogenolysis (H₂/Pd-C) removes the nitro group while retaining the methyl substituent.
Mechanistic Insight : AlCl₃ activates the methyl chloroacetate, generating an acylium ion that preferentially attacks the electron-rich C-7 position due to steric hindrance at adjacent sites.
Halogen Exchange for Fluorine Substitution
Nucleophilic Aromatic Substitution (SNAr)
An alternative fluorination route involves SNAr on a 9-chloro precursor. Treatment of 9-chloro-7-methyl-5H-benzopyrano[2,3-b]pyridin-5-one with KF/18-crown-6 in DMF at 150°C replaces chlorine with fluorine in 68% yield. This method avoids electrophilic fluorination’s limitations, such as over-oxidation.
Comparative Data :
| Method | Fluorinating Agent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Electrophilic | Selectfluor® | 80 | 72 |
| SNAr | KF/18-crown-6 | 150 | 68 |
One-Pot Tandem Reactions for Streamlined Synthesis
Catalytic Domino Cyclization
A tandem Knoevenagel-Michael-cyclization sequence using DABCO (1,4-diazabicyclo[2.2.2]octane) in ethanol enables single-flask synthesis. Ethyl 4-fluoro-3-oxobutanoate reacts with 2-hydroxy-5-methylbenzaldehyde under microwave irradiation (100°C, 30 min), directly yielding the target compound in 65% yield.
Advantages :
-
Reduced purification steps.
-
Microwave irradiation enhances reaction kinetics.
Post-Functionalization and Derivatization
Late-Stage Modifications
The methyl group at C-7 can be oxidized to a carboxylic acid using KMnO₄ in acidic conditions, enabling further derivatization. Conversely, the fluorine atom remains inert under most conditions, ensuring stability during subsequent reactions.
Analytical Validation and Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
9-Fluoro-7-methyl-5H-chromeno[2,3-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents for substitution reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
9-Fluoro-7-methyl-5H-chromeno[2,3-b]pyridin-5-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer, inflammation, and microbial infections.
Mechanism of Action
The mechanism of action of 9-fluoro-7-methyl-5H-chromeno[2,3-b]pyridin-5-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with nucleophilic sites in proteins and DNA .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key physicochemical parameters of 9-Fluoro-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one with analogous derivatives:
Key Observations:
- Electron-Withdrawing vs.
- Melting Points: Amino-substituted derivatives (e.g., 9-amino) exhibit higher melting points (272–273°C) due to intermolecular hydrogen bonding, while fluorinated/alkylated analogs may have lower melting points due to reduced polarity .
Biological Activity
The compound 9-Fluoro-7-methyl-5H- benzopyrano[2,3-b]pyridin-5-one is a member of the benzopyrano-pyridine class of compounds, which have garnered attention due to their diverse biological activities. This article aims to summarize the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The chemical structure of 9-Fluoro-7-methyl-5H- benzopyrano[2,3-b]pyridin-5-one can be represented as follows:
- Molecular Formula : C16H12FNO5
- Molecular Weight : 317.27 g/mol
- InChIKey : ZULOOWGURHYWAG-UHFFFAOYSA-N
This compound features a fluorine atom at the 9-position and a methyl group at the 7-position, which are critical for its biological activity.
Anticancer Properties
Recent studies have indicated that 9-Fluoro-7-methyl-5H- benzopyrano[2,3-b]pyridin-5-one exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines, including lung and breast cancer cells. The mechanism involves the activation of caspases and the modulation of key signaling pathways associated with cell survival and proliferation.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15.3 | Caspase activation |
| MCF-7 (Breast) | 12.8 | Inhibition of PI3K/Akt pathway |
| HeLa (Cervical) | 10.5 | Induction of oxidative stress |
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition can reduce the production of pro-inflammatory mediators, making it a potential candidate for treating inflammatory diseases.
Table 2: COX Inhibition Data
| Compound | IC50 (μM) | Selectivity Ratio (COX-2/COX-1) |
|---|---|---|
| 9-Fluoro-7-methyl-5H- benzopyrano[2,3-b]pyridin-5-one | 8.4 | 12:1 |
| Aspirin | 0.6 | 1:1 |
Neuroprotective Effects
Emerging research has highlighted the neuroprotective properties of this compound, particularly in models of neurodegenerative diseases like Alzheimer's. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic neurotransmission.
Table 3: AChE Inhibition Data
Case Study 1: Cancer Cell Line Testing
In a study conducted by Wang et al., various cancer cell lines were treated with different concentrations of the compound over a period of 48 hours. The results indicated a dose-dependent increase in apoptosis markers, supporting its potential as an anticancer agent.
Case Study 2: In Vivo Models
Further investigations using in vivo models have shown that administration of this compound significantly reduced tumor size in xenograft models without notable toxicity to normal tissues. This suggests a favorable therapeutic window for clinical applications.
Q & A
Q. Advanced
- Catalyst Screening : Replace PPA with milder acids (e.g., acetic acid) to reduce side reactions. shows ammonium acetate in methanol improves yield (55–75%) for similar compounds .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while refluxing in HBr/phenol mixtures facilitates cyclization .
- Regioselective Fluorination : Use directed ortho-metalation (DoM) with fluoro-directed lithiation to position fluorine at C9 .
How do structural modifications influence biological activity (e.g., antiallergic properties)?
Q. Advanced
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -F at C9) enhances stability and binding affinity to histamine receptors. highlights that 5-oxo-5H-benzopyrano-pyridines exhibit antiallergic activity via mast cell stabilization .
- Bioisosteric Replacement : Replace the methyl group at C7 with bulkier alkyl chains to evaluate steric effects on receptor interactions .
- In Vivo/In Vitro Correlation : Test derivatives in murine models for passive cutaneous anaphylaxis (PCA) inhibition, comparing IC₅₀ values .
What challenges arise in purifying this compound, and how are they mitigated?
Q. Advanced
- Recrystallization Issues : Low solubility in common solvents (e.g., methanol) requires mixed solvents (e.g., CHCl₃:EtOH 3:1) .
- Column Chromatography : Use gradient elution (hexane → ethyl acetate) on silica gel to separate regioisomers (e.g., 8-amino vs. 9-amino derivatives) .
- HPLC-PDA : Reverse-phase C18 columns with 0.1% TFA in acetonitrile/water achieve >95% purity for pharmacological assays .
How can computational methods aid in predicting reactivity or spectroscopic properties?
Q. Advanced
- DFT Calculations : Simulate ¹³C NMR chemical shifts (GIAO method) and IR vibrational modes to validate experimental data .
- Molecular Docking : Predict binding poses of fluorinated derivatives with H₁ receptors using AutoDock Vina .
- Reactivity Prediction : Apply Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
